molecular formula C18H16N2O2 B12914589 5-Hydroxy-6-methyl-2-(4-methylphenyl)-4-phenylpyridazin-3(2H)-one CAS No. 89314-17-0

5-Hydroxy-6-methyl-2-(4-methylphenyl)-4-phenylpyridazin-3(2H)-one

Cat. No.: B12914589
CAS No.: 89314-17-0
M. Wt: 292.3 g/mol
InChI Key: QEMNZITUWFWYSA-UHFFFAOYSA-N
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Description

6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by its unique structure, which includes a pyridazinone ring substituted with hydroxy, methyl, phenyl, and p-tolyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4-one with a hydroxylating agent to introduce the hydroxy group at the 6-position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxy group or to modify other functional groups.

    Substitution: The phenyl and p-tolyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and p-tolyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-3-methyl-5-phenylpyridazin-4(1H)-one: Lacks the p-tolyl group, resulting in different chemical and biological properties.

    3-Methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one:

    6-Hydroxy-3-methyl-5-(p-tolyl)pyridazin-4(1H)-one: Lacks the phenyl group, leading to variations in its chemical behavior.

Uniqueness

6-Hydroxy-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxy and aromatic groups allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

89314-17-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-hydroxy-6-methyl-2-(4-methylphenyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C18H16N2O2/c1-12-8-10-15(11-9-12)20-18(22)16(17(21)13(2)19-20)14-6-4-3-5-7-14/h3-11,21H,1-2H3

InChI Key

QEMNZITUWFWYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C(=N2)C)O)C3=CC=CC=C3

Origin of Product

United States

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